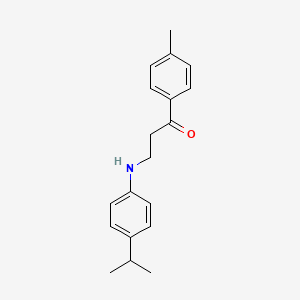

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

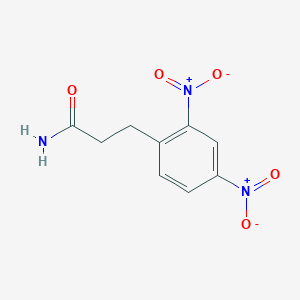

“2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number 1822920-20-6 . It has a molecular weight of 215.68 . The compound is a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” is 1S/C10H13NO2.ClH/c11-5-4-8-2-1-3-9 (6-8)7-10 (12)13;/h1-3,6H,4-5,7,11H2, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” are not available, it’s worth noting that the amine group in similar compounds is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

“2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Phloretic Acid as a Renewable Building Block

Phloretic acid, a naturally occurring phenolic compound, has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, a process traditionally dependent on phenol. This application in materials science showcases the potential of renewable compounds in synthesizing polymers with suitable thermal and thermo-mechanical properties for diverse applications. The research by Acerina Trejo-Machin et al. (2017) highlights phloretic acid's sustainability advantage over traditional phenol-based approaches in polymer science Green Chemistry.

Antioxidant Activities of Phenolic Derivatives

The antioxidant properties of phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate have been studied for their ability to inhibit lipid peroxidation, showcasing their potential as bioactive molecules in preventing oxidative stress. This research demonstrates the biochemical relevance of phenolic structures in mediating biological effects, including radical scavenging activities, as detailed by T. Dinis et al. (1994) Archives of Biochemistry and Biophysics.

Synthesis and Structural Characterization in Drug Development

The synthesis and structural characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer activity, illustrate the application of amino phenyl derivatives in developing therapeutic agents. Molecular docking analysis targeting the VEGFr receptor confirms the compound's activity, showcasing how structural analysis contributes to drug discovery. This approach, described by Gopal Sharma et al. (2018), emphasizes the importance of chemical synthesis and structural elucidation in pharmaceutical research Molecular Crystals and Liquid Crystals.

Sugar Fragmentation in the Maillard Reaction

Research on sugar fragmentation in the Maillard reaction cascade, specifically the formation of acetic acid through a hydrolytic beta-dicarbonyl cleavage mechanism, highlights the chemical transformations of carbonyl compounds under specific conditions. This study by T. Davidek et al. (2006) provides insights into the pathways leading to organic acids, demonstrating the complexity of reactions involving carbonyl compounds in food chemistry Journal of Agricultural and Food Chemistry.

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(2-aminoethoxy)phenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQSLUYUWGVGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)

![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)

![5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2716151.png)

![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)

![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)